molecular formula C8H16O3Si B14347222 Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate CAS No. 90288-79-2

Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate

Cat. No.: B14347222
CAS No.: 90288-79-2
M. Wt: 188.30 g/mol
InChI Key: MENXOHLQSSRCTA-UHFFFAOYSA-N
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Description

Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a trimethylsilyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The cyclopropane ring’s strain energy can also influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Contains dichloro substituents instead of the trimethylsilyl group.

    Cyclopropane, trimethyl(2-methyl-1-propenylidene)-: Features a different substitution pattern on the cyclopropane ring.

Uniqueness: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

90288-79-2

Molecular Formula

C8H16O3Si

Molecular Weight

188.30 g/mol

IUPAC Name

methyl 2-trimethylsilyloxycyclopropane-1-carboxylate

InChI

InChI=1S/C8H16O3Si/c1-10-8(9)6-5-7(6)11-12(2,3)4/h6-7H,5H2,1-4H3

InChI Key

MENXOHLQSSRCTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1O[Si](C)(C)C

Origin of Product

United States

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